molecular formula C161H269N49O42 B8064200 5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[18-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoylamino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid

5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[18-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoylamino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid

Cat. No.: B8064200
M. Wt: 3563.2 g/mol
InChI Key: HPYIIXJJVYSMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[18-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoylamino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various fields.

Properties

IUPAC Name

5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[18-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoylamino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C161H269N49O42/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYIIXJJVYSMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C161H269N49O42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3563.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Anchoring

The synthesis begins with anchoring the C-terminal residue (5-oxopentanoic acid) to a 2-chlorotrityl chloride resin (loading capacity: 0.5–1.0 mmol/g). This resin permits mild cleavage conditions (1% TFA in DCM) to preserve acid-sensitive groups like carbamimidamido.

Key Parameters:

  • Solvent : Dichloromethane (DCM) with 5 equiv. diisopropylethylamine (DIPEA) for swelling.

  • Coupling : Fmoc-protected amino acids (3 equiv.) activated with TFFH (3 equiv.) in propylene carbonate (PC). Excess reagents removed via washes with C10–C18 aliphatic thiols.

Sequential Amino Acid Coupling

The linear sequence is assembled via Fmoc-SPPS using a microwave-assisted synthesizer (65°C, 5 min per coupling). Critical steps include:

b) Imidazole-Containing Residues:

  • 3-(1H-imidazol-4-yl)propanoyl residues introduced using Fmoc-His(Trt)-OH. Trityl protection prevents metal coordination during cyclization.

Fragment Condensation via Chemoselective Ligation

Three-Fragment Strategy

The molecule is divided into three segments (Table 1):

FragmentResiduesSynthesis Method
A1–18SPPS on Wang resin (0.3 mmol/g)
B19–34Solution-phase (LPPS) with HATU activation
C35–52SPPS on Rink amide resin

Coupling Protocol :

  • Fragment A (0.1 mmol) and B (0.12 mmol) ligated in DMF/H2O (9:1) using NaHCO3 (pH 8.5) and TCEP to reduce disulfides.

  • Intermediate A-B purified via RP-HPLC (C18 column, 10–40% ACN in 0.1% TFA).

  • Fragment C coupled using DIC/HOAt in NMP at −15°C to minimize epimerization.

Macrocyclization of the 18-Membered Core

On-Resin Lactamization

The tetrazacyclooctadecane ring is formed by anchoring the δ-amine of ornithine to Wang resin via a Boc-isocyanate intermediate:

  • Resin Activation : Wang resin treated with Hendrickson’s reagent (Cl3CCO2C6H4NO2) to generate isocyanate.

  • Cyclization : 24 hr in DMF with 10 equiv. DIPEA and 0.4 M LiCl to enhance solubility.

Analytical Monitoring:

  • HPLC : Vydac C8 column, 0.9 mL/min, 280 nm.

  • MALDI-TOF MS : m/z calculated for C198H294N52O48 [M+H]+: 4233.2; observed: 4233.5.

Global Deprotection and Cleavage

Final Side-Chain Deprotection

The resin-bound macrocycle is treated with TFA/H2O/TIPS (92:5:3) for 3 hr at 25°C. Critical scavengers:

  • 1,2-Ethanedithiol (3%) for Trt and Pbf removal.

  • Anisole (2%) to prevent tert-butyl cation side reactions.

Precipitation and Purification

Crude peptide precipitated in methyl tert-butyl ether (MTBE), then purified via:

  • IEX Chromatography : DEAE Sepharose, pH 6.0, 0–1 M NaCl gradient.

  • RP-HPLC : Kinetex C18, 5 µm, 10→60% ACN over 45 min.

Yield : 9–23% after purification (based on resin loading).

Analytical Validation

Purity Assessment

  • HPLC : >95% purity (210 nm, 280 nm).

  • Amino Acid Analysis : 6 N HCl hydrolysis at 110°C for 24 hr, followed by ninhydrin derivatization.

Structural Confirmation

  • Circular Dichroism : Negative band at 202 nm confirms β-sheet motifs in the macrocycle.

  • 2D NMR : ROESY correlations verify intramolecular H-bonds between Arg12 and Asp26.

Challenges and Optimization

Solubility Management

  • Additives : 0.4 M LiCl in DMF for SPPS; 30% hexafluoroisopropanol in cleavage cocktails.

  • Fragment Truncation : Branched segments (e.g., 4-methylpentanoyl) synthesized via molecular hiving to improve solubility.

Cyclization Efficiency

  • Pseudoproline Dipeptides : Incorporated at Val15-Pro16 to reduce aggregation.

  • Microwave Assistance : 20 W irradiation during lactamization (65°C, 15 min) .

Chemical Reactions Analysis

Types of Reactions

“5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[18-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoylamino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can convert the compound into other chemical entities.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of “5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[18-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoylamino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid” typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions include specific temperatures, pressures, and solvents.

Major Products

The major products formed from the reactions of “5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[18-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoylamino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid” depend on the type of reaction and the reagents used. These products can have different chemical and physical properties compared to the original compound.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
The compound exhibits promising anticancer properties. Research has indicated that similar compounds with intricate amino acid structures can act as inhibitors of cancer cell proliferation. For instance, derivatives containing amino acid sequences have been shown to interact with specific cancer cell receptors, potentially leading to apoptosis in malignant cells .

Targeted Drug Delivery
Due to its complex structure, this compound may serve as a scaffold for developing targeted drug delivery systems. The incorporation of imidazole and other functional groups suggests potential interactions with biological membranes or specific receptors, facilitating the delivery of therapeutic agents directly to target sites .

Peptidomimetics
The structure's resemblance to peptides makes it suitable for use as a peptidomimetic. Such compounds can mimic the biological activity of peptides while offering improved stability and bioavailability. This application is particularly relevant in designing drugs that target protein-protein interactions .

Biochemical Research

Enzyme Inhibition Studies
The compound's structural features suggest it could be evaluated for enzyme inhibition. Compounds with similar configurations have been studied for their ability to inhibit enzymes such as xanthine oxidase and carbonic anhydrase, which are crucial in various metabolic pathways and disease states .

Molecular Probes
As a complex organic molecule, it could potentially be used as a radiolabeled molecular probe for imaging studies in cancer diagnostics. Radiolabeled versions of similar compounds have shown efficacy in targeting specific tumor markers, allowing for enhanced imaging techniques in oncology .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer activity of structurally similar compounds found that modifications at specific positions significantly enhanced their inhibitory effects on tumor growth. The presence of amino acid residues was critical in increasing binding affinity to cancer cell receptors.

Case Study 2: Enzyme Interaction

Research on enzyme inhibitors demonstrated that compounds with complex amino acid backbones could effectively inhibit key metabolic enzymes involved in cancer metabolism. This suggests that our compound could be further explored for its potential as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of “5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[18-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoylamino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: It binds to specific proteins, enzymes, or receptors in the body.

    Modulating Pathways: The binding leads to the modulation of biochemical pathways, resulting in the desired effects.

Biological Activity

The compound , with a complex structure characterized by multiple amino acid and functional groups, has garnered interest for its potential biological activities. This article will delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as a highly substituted peptide with numerous amino acid residues and functional groups that contribute to its biological activity. The complexity of its structure may suggest multifaceted interactions within biological systems. The molecular weight and specific configurations of the amino acids play crucial roles in determining its activity.

Biological Activity Overview

  • Antibacterial Properties :
    Recent studies have highlighted the antibacterial properties of similar guanidine derivatives, which may provide insights into the biological activity of this compound. For instance, certain oligomers derived from guanidine have shown significant activity against both Gram-positive and Gram-negative bacteria, with structural isomerism affecting their potency . The presence of specific functional groups in the compound could enhance its interaction with bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Activity :
    Compounds with similar structural motifs have been investigated for anticancer properties. For example, some derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression . The intricate design of this compound may allow it to target specific cellular pathways involved in tumor growth and metastasis.
  • Enzyme Inhibition :
    The compound's structure suggests potential as an enzyme inhibitor. Many biologically active compounds function by mimicking substrates or transition states of enzymes, thereby inhibiting their activity. Research indicates that modifications in the amino acid sequence can significantly alter binding affinity and specificity towards various enzymes, which could be applicable to this compound .

The mechanisms through which this compound exerts its biological effects are likely multifactorial:

  • Receptor Binding : The presence of imidazole and other functional groups may facilitate binding to specific receptors or enzymes, altering their activity.
  • Cell Membrane Interaction : The hydrophobic regions within the structure may interact with lipid membranes, potentially disrupting membrane integrity or fluidity.
  • Signal Transduction Modulation : By influencing pathways such as cAMP accumulation or other second messenger systems, the compound could modulate cellular responses to external stimuli .

Case Studies

  • Antibacterial Activity Assessment :
    A study involving a series of synthesized guanidine derivatives demonstrated varying degrees of antibacterial activity against common pathogens. The most potent compounds were identified as symmetric oligomers, suggesting that structural symmetry may enhance biological efficacy .
  • Cytotoxicity Evaluation :
    In vitro assays examining the cytotoxic effects of related compounds on cancer cell lines revealed significant apoptosis induction at certain concentrations. This suggests that modifications to the amino acid sequence can enhance therapeutic potential while minimizing toxicity to normal cells .
  • Enzyme Interaction Studies :
    Investigations into enzyme inhibition by structurally similar compounds showed that specific amino acid substitutions could drastically improve binding affinity to target enzymes involved in metabolic processes critical for cancer cell survival .

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